Product packaging for SAMS Peptide(Cat. No.:CAS No. 125911-68-4)

SAMS Peptide

Cat. No.: B612538
CAS No.: 125911-68-4
M. Wt: 1779.15
Attention: For research use only. Not for human or veterinary use.
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Description

This SAMS Peptide is a specialized molecular tool designed for the formation of highly ordered Self-Assembled Monolayers (SAMs) on gold substrates . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. The peptide sequence incorporates a terminal cysteine residue, which provides a thiol group for strong covalent attachment to gold surfaces . Research indicates that the inclusion of a short, rigid proline linker (e.g., -PPPPC) adjacent to the cysteine promotes the formation of a well-ordered, densely packed monolayer structure . This dense packing is critical for creating uniform surfaces with ultra-low non-specific protein adsorption, making this compound an excellent foundation for building specific biointerfaces . In laboratory research, this compound serves as a foundational scaffold or platform in various applications. These can include surface passivation, the study of biomolecular interactions, biosensor development, and controlling specific cell adhesion in biomaterial engineering . By presenting a stable and customizable surface, it enables researchers to investigate complex biological processes in a controlled environment. Every batch of this product is accompanied by a Certificate of Analysis (COA) detailing its purity and identity, as verified by HPLC and Mass Spectrometry. All materials are handled and shipped in compliance with strict quality standards for research chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇₄H₁₃₁N₂₉O₁₈S₂ B612538 SAMS Peptide CAS No. 125911-68-4

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAHUEAICBOBTC-CSVPVIMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H131N29O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1779.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interactions and Enzymatic Specificity of Sams Peptide

SAMS Peptide as an Enzymatic Substrate

The this compound serves as an effective tool for assaying AMPK activity due to its rapid phosphorylation by the enzyme. rndsystems.comtocris.comiscabiochemicals.com It is considered more specific for AMPK than its parent protein, acetyl-CoA carboxylase. tocris.comgenscript.com.cn The sequence of the this compound is HMRSAMSGLHLVKRR. rndsystems.comtocris.com

Mechanism of Phosphorylation by AMP-activated Protein Kinase (AMPK)

AMPK is a crucial enzyme in cellular energy homeostasis, acting as a sensor of the AMP:ATP ratio. acs.orgportlandpress.com Its activation involves a complex mechanism that includes allosteric regulation by AMP and phosphorylation by an upstream kinase, such as LKB1 or CaMKKβ. embopress.orgnih.gov Once activated, AMPK phosphorylates downstream targets, including the this compound. acs.orgnih.gov

The phosphorylation of the this compound by AMPK involves the transfer of the gamma-phosphate group from ATP to a specific serine residue within the peptide sequence. portlandpress.com This reaction is a hallmark of AMPK's catalytic activity and is dependent on the presence of Mg²⁺ ions. publicationslist.org The binding of AMP to the gamma subunit of AMPK induces a conformational change that enhances the kinase's activity, making it a more efficient catalyst for the phosphorylation of its substrates. embopress.orgnih.gov Studies have shown that even in the absence of its upstream activating kinases, AMPK possesses a basal level of activity and can phosphorylate the this compound, although to a lesser extent. nih.gov Full activation and robust phosphorylation of the this compound are achieved upon phosphorylation of Thr172 on the AMPK α-subunit by its upstream kinases. portlandpress.comnih.gov

Identification of the Specific Phosphorylation Site within the this compound Sequence

The this compound is derived from the sequence surrounding Serine 79 (Ser⁷⁹) of rat acetyl-CoA carboxylase, which is the exclusive phosphorylation site for AMPK on that protein. caymanchem.comportlandpress.com To enhance its specificity for AMPK, the original sequence was modified by replacing a serine residue at position 77 (Ser⁷⁷), a potential phosphorylation site for cyclic-AMP-dependent protein kinase (PKA), with an alanine (B10760859). caymanchem.com This substitution effectively removes a competing phosphorylation site, making the this compound a highly specific substrate for AMPK. caymanchem.com Therefore, the specific phosphorylation site within the this compound sequence (HMRSAMSGLHLVKRR) is the serine residue corresponding to Ser⁷⁹ in the original ACC sequence. rndsystems.comtocris.comportlandpress.com

Kinase Selectivity and Specificity Profiling of this compound

A key advantage of the this compound is its high selectivity for AMPK over other protein kinases. rndsystems.commedchemexpress.com This specificity is crucial for accurately measuring AMPK activity in complex biological samples where multiple kinases are present.

Differentiation from Cyclic-AMP-Dependent Protein Kinase (PKA) Substrates

As previously mentioned, the this compound was specifically engineered to eliminate a PKA phosphorylation site. caymanchem.com The substitution of alanine for serine at the position corresponding to Ser⁷⁷ in acetyl-CoA carboxylase prevents phosphorylation by PKA. caymanchem.com This makes the this compound a poor substrate for PKA, allowing for the specific measurement of AMPK activity without interference from the PKA signaling pathway. medchemexpress.comcaymanchem.comcvmh.fr

Experimental Evaluation Against Other Purified Protein Kinases

The specificity of the this compound has been confirmed through experimental evaluations against a panel of other purified protein kinases. medchemexpress.com Research has demonstrated that the this compound is not significantly phosphorylated by several other kinases, further establishing its utility as a specific AMPK substrate. medchemexpress.com

Quantitative Kinetic Parameters of this compound Phosphorylation

The interaction between AMPK and the this compound can be quantified by determining the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

The Kₘ value reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the affinity between the enzyme and its substrate. While the Kₘ of AMPK for the this compound is higher than that for its natural substrate, acetyl-CoA carboxylase, the Vₘₐₓ for this compound phosphorylation is significantly higher, approximately 2.5 times that of the parent protein. iscabiochemicals.comacs.orgmerckmillipore.com This higher Vₘₐₓ contributes to the sensitivity of assays using the this compound. iscabiochemicals.commerckmillipore.com

Kinetic studies have reported varying Kₘ values for the this compound depending on the specific AMPK isoform and the experimental conditions. For instance, α1-containing AMPK complexes generally exhibit lower Kₘ values for the this compound compared to α2-complexes. portlandpress.comsemanticscholar.org One study reported Kₘ values for the this compound to be between 26 and 37 µM for α1-complexes and between 80 and 121 µM for α2-complexes. semanticscholar.org Another study using a GST-fused this compound reported a Kₘ of 110 ± 12 µM. nih.gov An ELISA-based assay determined the Kₘ for the this compound to be 15.68 µM for the α1β1γ1 isoform. tmc.edu

The following table summarizes some of the reported kinetic parameters for this compound phosphorylation by AMPK:

AMPK Isoform/ComplexSubstrateKₘ (µM)VₘₐₓReference
α1-complexesThis compound26 - 37Not specified semanticscholar.org
α2-complexesThis compound80 - 121Not specified semanticscholar.org
Partially purified AMPKGST-SAMS peptide110 ± 120.26 ± 0.012 nmol/min/mg nih.gov
α1β1γ1This compound15.68Not specified tmc.edu

Determination of Michaelis-Menten Kinetics (Km and Vmax Values) for AMPK

The enzymatic phosphorylation of this compound by AMPK follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insight into the affinity of the enzyme for the substrate and its maximum catalytic rate.

Studies have reported varying Km values for this compound depending on the specific AMPK isoform and the experimental conditions. For the α1β1γ1 isoform of AMPK, Km values for this compound have been determined to be in the range of 15.68 µM to 37 µM. semanticscholar.orgtmc.edubiorxiv.org One study using an ELISA-based assay calculated a Km of 15.68 µM for the AMPK α1β1γ1 complex. tmc.edubiorxiv.org Another study utilizing a fluorescence-based method reported a Km of 36 ± 1 µM. acs.org

The catalytic efficiency of AMPK towards the this compound is reflected in the Vmax values. For instance, kinase assays with wild-type AMPK have shown a Vmax of 1.47 nmol min−1 mg−1. researchgate.net Another investigation determined a Vmax of 19 ± 1 nM s−1 when using 2 nM of AMP kinase. acs.org It is noteworthy that different AMPK isoforms exhibit distinct kinetic properties. For example, α1-containing AMPK complexes generally show lower Km values for this compound (ranging from 26 to 37 μM) compared to α2-containing complexes (80 to 121 μM), suggesting a higher affinity of the α1 isoforms for the this compound. semanticscholar.org

Table 1: Michaelis-Menten Kinetic Parameters for this compound with AMPK

AMPK Isoform/Complex Km (µM) Vmax Assay Method Reference
AMPK α1β1γ1 15.68 Not Reported ELISA-based tmc.edubiorxiv.org
AMPK α1β1γ1 26.67 Not Reported Radioactive tmc.edu
AMPK (unspecified) 36 ± 1 19 ± 1 nM s-1 Fluorescence-based acs.org
Wild-type AMPK Not Reported 1.47 nmol min-1 mg-1 Kinase assay researchgate.net
α1-complexes 26 - 37 Not Reported Radiometric semanticscholar.org
α2-complexes 80 - 121 Not Reported Radiometric semanticscholar.org

Comparative Kinetic Analysis with Endogenous Substrates (e.g., Acetyl-CoA Carboxylase)

A key aspect of understanding the utility of this compound as a research tool is to compare its kinetic parameters with those of endogenous AMPK substrates, most notably its parent protein, acetyl-CoA carboxylase (ACC). Research has shown that the Km of AMPK for the this compound is higher than that for ACC. nih.govlifescienceproduction.co.uk This indicates that AMPK has a higher affinity for its natural protein substrate, ACC, than for the synthetic peptide derivative.

However, the maximum velocity (Vmax) for the phosphorylation of the this compound is significantly higher, approximately 2.5 times greater than that of ACC. nih.govlifescienceproduction.co.uk This higher turnover number makes the this compound a particularly sensitive substrate for detecting AMPK activity, as the rate of product formation is greater at saturating substrate concentrations. This characteristic, combined with its specificity, makes the this compound a convenient and widely used tool for assaying AMPK activity in vitro. nih.govrndsystems.comlifescienceproduction.co.uk

The kinetic characteristics of this compound have also been compared to other peptide substrates. For example, a study comparing this compound to a synthesized NDPK peptide found very similar calculated specific activities, with Vmax values of 1.47 and 1.29 nmol min−1 mg−1, respectively, indicating that the this compound was only slightly, and not statistically significantly, a better substrate. researchgate.net

Table 2: Comparative Kinetic Data for this compound and Endogenous Substrates

Substrate Km Vmax Comparison Highlight Reference
This compound Higher than ACC ~2.5x higher than ACC More sensitive for assays despite lower affinity. nih.govlifescienceproduction.co.uk
Acetyl-CoA Carboxylase (ACC) Lower than SAMS Lower than SAMS The natural, higher-affinity substrate. nih.govlifescienceproduction.co.uk
This compound 26 ± 4 µM 1.47 nmol min-1 mg-1 Comparable kinetics to other synthetic peptides. researchgate.netembopress.org
NDPK peptide Not Reported 1.29 nmol min-1 mg-1 Similar Vmax to this compound. researchgate.net

Methodological Applications and Research Paradigms Utilizing Sams Peptide

SAMS Peptide in In Vitro Kinase Assays.lktlabs.comrndsystems.comtocris.comlifescienceproduction.co.ukmedchemexpress.comiscabiochemicals.comanaspec.comgenscript.comsigmaaldrich.comarp1.com

The this compound is a well-characterized and specific substrate for AMP-activated protein kinase (AMPK), making it a valuable tool for in vitro kinase assays. lktlabs.comlifescienceproduction.co.ukmedchemexpress.comiscabiochemicals.comanaspec.comgenscript.comsigmaaldrich.comarp1.com It is more specific for AMPK than acetyl-CoA carboxylase, the protein from which its sequence is derived. lifescienceproduction.co.ukiscabiochemicals.comgenscript.comarp1.com While the Km of AMPK for the this compound is higher than that for acetyl-CoA carboxylase, the Vmax for the phosphorylation of the peptide is 2.5 times greater, which allows for a convenient and sensitive assay for AMPK activity. lifescienceproduction.co.ukiscabiochemicals.comarp1.com The this compound is not phosphorylated by at least five other purified protein kinases, further highlighting its specificity. medchemexpress.com

Application in High-Throughput Screening (HTS) Platforms for Kinase Modulators.bellbrooklabs.com

The robust and reliable nature of assays utilizing the this compound makes it highly amenable to high-throughput screening (HTS) campaigns designed to identify novel kinase modulators. bellbrooklabs.com HTS platforms are essential for screening large compound libraries to discover new therapeutic agents. The simplicity and adaptability of this compound-based assays, which can be configured in various formats including fluorescence polarization (FP), fluorescence intensity (FI), and time-resolved fluorescence resonance energy transfer (TR-FRET), make them ideal for automated screening. bellbrooklabs.com These assays typically involve measuring the enzymatic activity of AMPK in the presence of test compounds, with the this compound serving as the substrate. A change in the rate of this compound phosphorylation indicates that a compound is a potential modulator of AMPK activity.

A common HTS approach using the this compound is the Transcreener® ADP² Kinase Assay, which directly measures the amount of ADP produced during the kinase reaction. bellbrooklabs.com This provides a universal method for assessing the activity of any ADP-producing enzyme, including AMPK. The assay is performed in a simple "mix-and-read" format, making it highly suitable for HTS applications. bellbrooklabs.com The robustness of this assay is demonstrated by its excellent Z' factor, a statistical measure of assay quality, which is consistently greater than 0.7 under initial velocity conditions. bellbrooklabs.com

Standardization for Enzyme Activity Quantification and Profiling.lktlabs.comrndsystems.comtocris.comlifescienceproduction.co.ukmedchemexpress.comiscabiochemicals.comanaspec.comgenscript.comsigmaaldrich.comarp1.com

The this compound is widely used as a standard substrate for the quantification and profiling of AMPK activity from various sources, including purified recombinant enzymes and cell lysates. lktlabs.comlifescienceproduction.co.ukmedchemexpress.comiscabiochemicals.comanaspec.comgenscript.comsigmaaldrich.comarp1.com Its consistent performance and well-defined kinetic parameters allow for the reproducible measurement of enzyme activity across different experiments and laboratories. This standardization is crucial for comparing the potency of AMPK activators and inhibitors, as well as for characterizing the enzymatic properties of different AMPK isoforms.

The use of this compound in a filter-binding assay with radiolabeled ATP ([γ-³²P]ATP) has been a classic method for quantifying AMPK activity. In this assay, the phosphorylated this compound is captured on a phosphocellulose paper, and the amount of incorporated radioactivity is measured. This method, while sensitive, involves the handling of radioactive materials.

To circumvent the use of radioactivity, non-radioactive methods such as ELISA-based assays have been developed. tmc.edu In one such assay, the phosphorylated this compound is detected using a specific antibody, providing a quantitative measure of AMPK activity. tmc.edu This ELISA-based method has been shown to be both sensitive and reliable, with a linear correlation observed between reaction time and the optical density signal. tmc.edu The calculated Km values for ATP and this compound using this method are comparable to those obtained with the traditional radioactive assay, further validating its use for standardized quantification of AMPK activity. tmc.edu

Table 1: Kinetic Parameters of AMPK with this compound

ParameterValueReference
Km (ATP)25.27 µM tmc.edu
Km (this compound)15.68 µM tmc.edu

Use of Labeled this compound in Detection Methodologies (e.g., Fluorescently Labeled).nih.govmedchemexpress.com

To facilitate non-radioactive and continuous monitoring of AMPK activity, the this compound has been chemically modified with various labels, most notably fluorescent dyes. nih.govmedchemexpress.com Fluorescently labeled SAMS peptides offer a sensitive and real-time method for measuring kinase activity. These assays are based on changes in the fluorescence properties of the labeled peptide upon phosphorylation.

One example is the use of a fluorescein-labeled this compound in a fluorescence assay to measure the activation of CaMKK2-phosphorylated AMPKα1/β1/γ3. nih.gov Another commercially available product is a FAM-labeled this compound, which consists of the this compound sequence linked to the 5-Carboxyfluorescein (5-FAM) fluorophore. medchemexpress.com These fluorescently labeled substrates are particularly well-suited for HTS applications and for detailed kinetic studies of AMPK.

Investigation of AMPK Regulatory Mechanisms and Cellular Signaling Pathways.tocris.commedchemexpress.comarp1.comtmc.edu

The this compound has been instrumental in elucidating the regulatory mechanisms of AMPK and its central role in various cellular signaling pathways. medchemexpress.comarp1.comtmc.edu As a highly specific substrate, it allows for the precise measurement of AMPK activity in response to a wide range of stimuli, including hormones, nutrients, and pharmacological agents. By providing a reliable readout of AMPK activation, the this compound has enabled researchers to dissect the complex signaling cascades that converge on this master metabolic regulator.

Contribution to Studies of Cellular Energy Homeostasis and Metabolism.nih.govresearchgate.netmdpi.com

AMPK is a critical sensor of cellular energy status, and its activation is a key event in the response to metabolic stress. nih.govresearchgate.netmdpi.com The this compound has been an invaluable tool in studies investigating the role of AMPK in maintaining cellular energy homeostasis. By using this compound-based assays, researchers have been able to demonstrate how AMPK is activated under conditions of low cellular energy (e.g., increased AMP/ATP ratio) and how this activation leads to the phosphorylation of downstream targets that switch on catabolic pathways to generate ATP and switch off anabolic pathways that consume ATP.

For instance, studies utilizing the this compound have been crucial in establishing the link between AMPK activation and the regulation of glucose and lipid metabolism. nih.govresearchgate.net These studies have shown that activated AMPK phosphorylates key enzymes involved in these pathways, leading to increased glucose uptake and fatty acid oxidation, and decreased cholesterol and fatty acid synthesis. The ability to accurately measure AMPK activity with the this compound has been fundamental to our understanding of how this kinase coordinates metabolic processes to restore cellular energy balance.

Methodological Approaches for Assessing AMPK Activation in In Vitro and Model Systems.tocris.commedchemexpress.comtmc.edu

A variety of methodological approaches have been developed to assess AMPK activation in both in vitro and model systems, with the this compound serving as a central component of many of these assays. medchemexpress.comtmc.edu These methods allow for the quantitative determination of AMPK activity in a range of sample types, from purified enzyme preparations to cell and tissue extracts.

The most common in vitro method is the kinase assay, where AMPK is incubated with the this compound and ATP (often radiolabeled [γ-³²P]ATP). The amount of phosphorylated this compound is then quantified, providing a direct measure of AMPK activity. This assay can be adapted to a 96-well plate format for higher throughput.

In cellular and animal model systems, the this compound assay is typically performed on cell lysates or tissue homogenates. To assess AMPK activation in these systems, the protein of interest is first immunoprecipitated from the sample using an AMPK-specific antibody. The immunoprecipitated AMPK is then subjected to an in vitro kinase assay using the this compound as a substrate. This approach allows for the specific measurement of AMPK activity from a complex biological sample.

Table 2: Common Methodological Approaches Utilizing this compound

MethodPrincipleApplicationReference
Radiometric Filter-Binding AssayMeasures the incorporation of ³²P from [γ-³²P]ATP into the this compound, which is then captured on a filter.Quantification of AMPK activity in purified enzyme preparations and cell lysates. nih.gov
ELISA-Based AssayDetects the phosphorylated this compound using a specific antibody in a colorimetric or fluorometric assay.Non-radioactive quantification of AMPK activity, suitable for HTS. tmc.edu
Fluorescence-Based AssayUtilizes a fluorescently labeled this compound and measures the change in fluorescence upon phosphorylation.Real-time monitoring of AMPK activity, suitable for HTS and kinetic studies. nih.gov
Immunoprecipitation-Kinase AssayAMPK is first immunoprecipitated from a cell or tissue lysate, followed by an in vitro kinase assay using the this compound.Measurement of AMPK activity in complex biological samples. researchgate.net

Rational Development of this compound Derivatives and Analogs for Specialized Research

The this compound, with its sequence H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-OH, serves as a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. innopep.com This specificity has made it a valuable tool in kinase research. To further dissect the intricacies of AMPK activity and explore related research questions, scientists have rationally designed and synthesized a variety of this compound derivatives and analogs. These modifications are engineered to probe specific aspects of kinase-substrate recognition, to develop novel assay formats, and to investigate the broader roles of AMPK signaling.

Design and Synthesis of this compound Modifications for Specific Experimental Questions

The design of this compound modifications is primarily driven by the need to understand the molecular determinants of its interaction with AMPK and to adapt the peptide for various biochemical and cellular assays. The synthesis of these modified peptides typically relies on solid-phase peptide synthesis (SPPS), a versatile technique that allows for the stepwise addition of natural and unnatural amino acids, as well as the incorporation of various labels and functional groups. nih.gov

One of the key areas of investigation has been the amino acid residues surrounding the phosphorylated serine, as these are critical for recognition by AMPK. ed.ac.uk Research has focused on substituting specific amino acids within the this compound sequence to determine their impact on phosphorylation kinetics. For instance, studies have explored the replacement of the arginine residue at the P-3 position (three residues N-terminal to the phosphorylated serine) with other basic residues like lysine (B10760008) or histidine. ed.ac.uk While these substitutions resulted in a minor decrease in the phosphorylation efficiency by AMPK, they highlighted the critical role of a basic residue at this position for kinase recognition. ed.ac.uk

Furthermore, the nature of the phosphorylatable residue itself has been a subject of investigation. The canonical serine at the phosphorylation site has been substituted with threonine or tyrosine to assess the specificity of AMPK. ed.ac.uk These studies revealed that while AMPK could still phosphorylate the threonine-containing peptide, albeit less efficiently, the tyrosine-containing analog was not a substrate. ed.ac.uk This confirms that AMPK is a serine/threonine kinase with a clear preference for serine in the context of the this compound sequence. ed.ac.uk

Beyond amino acid substitutions, this compound derivatives have been synthesized with various tags and labels to facilitate their use in different assay platforms. These modifications are crucial for developing high-throughput screening assays for AMPK inhibitors and for studying kinase activity in complex biological samples. Common modifications include:

Biotinylation: The addition of a biotin (B1667282) molecule to the peptide allows for its capture on streptavidin-coated surfaces. This is a widely used strategy in non-radioactive kinase assays, where the biotinylated and phosphorylated peptide can be detected using various methods, including fluorescence or enzyme-linked immunosorbent assays (ELISAs).

Fluorescent Labeling: The covalent attachment of a fluorophore to the this compound enables the direct detection of kinase activity through changes in fluorescence intensity or polarization. This approach is particularly valuable for real-time kinetic studies and for high-throughput screening applications.

The synthesis of these modified peptides involves the use of appropriately protected and activated amino acid derivatives or labeling reagents during solid-phase synthesis. The resulting peptides are then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure a high degree of purity for use in sensitive biological assays.

The following data table summarizes key findings from studies on this compound modifications:

ModificationPurpose of ModificationKey Research FindingReference
Replacement of Arginine at P-3 with Lysine or HistidineTo investigate the importance of the basic residue at the P-3 position for AMPK recognition.Caused only a small decrease (twofold or less) in the Vmax/Km for both animal and plant AMPK, indicating that while a basic residue is critical, the specific nature of that residue is somewhat tolerated. ed.ac.uk
Replacement of Serine at the phosphorylation site with ThreonineTo assess the serine/threonine specificity of AMPK.Reduced the Vmax without significantly affecting the Km for rat AMPK, demonstrating that while serine is preferred, threonine can also be phosphorylated. The effect was more pronounced for the plant kinase. ed.ac.uk
Replacement of Serine at the phosphorylation site with TyrosineTo confirm the serine/threonine kinase classification of AMPK.Phosphorylation was barely detectable, confirming that AMPK is a serine/threonine-specific kinase and does not phosphorylate tyrosine in this peptide context. ed.ac.uk

Advanced Research Perspectives and Future Directions in Sams Peptide Research

Continuous Refinement and Innovation in Kinase Assay Methodologies Utilizing SAMS Peptide

The this compound has been a cornerstone of kinase assay development, evolving from traditional radiolabeling techniques to sophisticated, high-throughput, non-radioactive methods. These advancements have increased safety, throughput, and the quality of kinetic data.

The original and most traditional method is the radioactive kinase assay , where the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to the this compound is measured. asm.orgnih.gov This is typically done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated peptide while unreacted ATP is washed away. nih.gov While sensitive, this method involves handling radioactive materials and is not easily scalable. researchgate.net

To overcome these limitations, several innovative, non-radioactive assays have been developed:

Gel-Based Assays: One refinement involves fusing the this compound to Glutathione-S-Transferase (GST). researchgate.net The resulting GST-SAMS fusion protein can be phosphorylated and then easily separated and visualized on an SDS-PAGE gel, providing a simpler, non-radioactive method to detect kinase activity. researchgate.net

Fluorescence and Luminescence Assays: The drive for high-throughput screening has led to the development of fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays like the ADP-Glo™ system. researchgate.netbiomolecularsystems.comnih.gov These methods measure kinase activity by detecting either the phosphorylated product with a specific antibody or the amount of ADP produced. biomolecularsystems.comnih.gov

AlphaScreen Technology: A notable innovation is the two-step AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. mdpi.com While a newer, optimized peptide is often used, the this compound served as a benchmark for the development of such assays. mdpi.com This method relies on the interaction between a phosphorylated peptide and a phosphopeptide-binding domain, bringing donor and acceptor beads into proximity to generate a light signal, offering exceptional sensitivity and a high signal-to-noise ratio. mdpi.com

Mass Spectrometry-Based Assays: This approach offers direct and label-free quantification of peptide phosphorylation. researchgate.netelifesciences.org By measuring the mass shift upon the addition of a phosphate group, it provides precise and unambiguous data, making it a powerful tool for detailed kinetic analysis and substrate specificity studies. elifesciences.org

Table 2: Evolution of Kinase Assay Methodologies Using this compound This interactive table outlines the progression of assay techniques that employ the this compound, highlighting their principles and advantages.

Assay Methodology Principle Advantages Disadvantages Citations
Radioactive Filter Binding Measures incorporation of ³²P from [γ-³²P]ATP into the peptide. High sensitivity, direct measurement. Use of radioactivity, low throughput, hazardous waste. asm.orgnih.gov
Gel-Based (GST-SAMS) Phosphorylation of a GST-tagged this compound is visualized on SDS-PAGE. Non-radioactive, simple visualization. Semi-quantitative, lower throughput. researchgate.net
Luminescence (ADP-Glo) Measures ADP produced during the kinase reaction via a coupled luciferase reaction. Non-radioactive, high-throughput, good for inhibitor screening. Indirect measurement, potential for compound interference. biomolecularsystems.com
AlphaScreen A bead-based proximity assay where phosphorylation leads to a luminescent signal. Highly sensitive, homogeneous (no-wash), high signal-to-noise. Requires specific reagents, can be complex to optimize. mdpi.com
Mass Spectrometry Directly detects the mass change of the peptide upon phosphorylation. Label-free, highly specific, provides absolute quantification. Requires specialized equipment, lower throughput than plate-based assays. researchgate.netelifesciences.org

Fundamental Contributions of this compound Research to the Understanding of Kinase Biology

Research centered on the this compound has yielded foundational insights into kinase biology, particularly concerning the AMPK/SNF1 family. Its development was a critical technological leap, providing a specific and sensitive tool that enabled the purification and initial characterization of AMPK. caymanchem.comtocris.com

Key contributions include:

Defining Substrate Specificity: Studies using variants of the this compound were crucial in deciphering the consensus recognition motif for AMPK: Hyd-(X, Bas)-X-X-Ser/Thr-X-X-X-Hyd, where 'Hyd' is a bulky hydrophobic residue and 'Bas' is a basic residue. annualreviews.org This discovery was a landmark in understanding how kinases achieve substrate specificity.

Unraveling Kinase Cascades: The this compound assay was the primary tool used to prove that AMPK is part of a kinase cascade, being activated via phosphorylation by an upstream kinase kinase (AMPKK), later identified as LKB1 in mammals. annualreviews.orgpnas.org This established a new paradigm in metabolic regulation.

Demonstrating Evolutionary Conservation: The use of the this compound assay in plant and yeast extracts led to the discovery of SnRK1 and the confirmation of SNF1's role as the AMPK ortholog, respectively. peptide.comannualreviews.org This demonstrated the ancient and conserved nature of this energy-sensing pathway across eukaryotic kingdoms.

Differentiating Kinase Isoforms and Relatives: The peptide has been used to probe the subtle differences in substrate preference between AMPK isoforms (α1 and α2) and to compare the specificity of AMPK to other related kinases, such as the MARK kinases. annualreviews.orgnih.govresearchgate.net

In essence, the this compound has served as more than just a substrate; it has been a molecular probe that has unlocked fundamental knowledge about kinase regulation, specificity, and the evolutionary conservation of critical signaling networks.

Q & A

Q. What is the structural rationale behind the design of SAMS peptide as a substrate for AMP-activated protein kinase (AMPK)?

The this compound is a synthetic substrate derived from the acetyl-CoA carboxylase (ACC) sequence surrounding Ser79, the primary phosphorylation site of AMPK. To enhance specificity for AMPK over protein kinase A (PKA), the Ser77 residue (a PKA phosphorylation site) is substituted with alanine. This modification eliminates cross-reactivity, making this compound a highly selective tool for AMPK activity assays. Structural studies confirm that this substitution preserves AMPK binding while minimizing off-target interactions .

Q. How can researchers validate the specificity of this compound in AMPK activity assays?

Validation requires parallel experiments with control peptides lacking the Ser79 phosphorylation motif and assays using PKA or other kinases. For example, incubating this compound with purified PKA and measuring phosphorylation via mass spectrometry or radiolabeled ATP can confirm the absence of cross-reactivity. Additionally, AMPK inhibitors (e.g., Compound C) should block phosphorylation, while PKA inhibitors (e.g., H-89) should have no effect .

Q. What methodological precautions are critical for reproducible AMPK activity measurements using this compound?

Key steps include:

  • Standardized peptide purity : Use HPLC-purified this compound (>95% purity) to avoid contaminants affecting kinetics.
  • Buffer optimization : Maintain pH 7.4 with 5 mM MgCl₂ and 200 μM ATP to mimic physiological conditions.
  • Kinase concentration titration : Avoid enzyme saturation by testing AMPK concentrations in the 0.1–10 nM range.
  • Negative controls : Include reactions without AMPK or ATP to account for non-specific phosphorylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound adsorption behavior on self-assembled monolayers (SAMs)?

Conflicting adsorption data (e.g., monolayer vs. multilayer formation) often arise from solution concentration and SAM surface chemistry. For example:

  • At low concentrations (0.001–0.003 mg/mL), this compound forms monolayers on carboxyl-terminated SAMs via electrostatic interactions.
  • At high concentrations (>0.3 mg/mL), hydrophobic interactions dominate, leading to peptide bundling and multilayer deposition on methyl-terminated SAMs.
    To resolve discrepancies, combine XPS (for surface composition) with AFM (for topography) and dynamic light scattering (DLS) to monitor aggregation in solution .

Q. What advanced techniques are recommended to study this compound aggregation in solution?

  • Dynamic Light Scattering (DLS) : Quantifies hydrodynamic radius changes indicative of aggregation.
  • Transmission Electron Microscopy (TEM) : Visualizes peptide bundles at nanoscale resolution.
  • Circular Dichroism (CD) Spectroscopy : Monitors secondary structural shifts (α-helix to β-sheet) during aggregation.
  • Molecular Dynamics (MD) Simulations : Predicts aggregation pathways under varying ionic strengths or pH .

Q. How should researchers address uncertainties in XPS-derived peptide surface coverage calculations?

XPS data interpretation for this compound adsorption is limited by approximations in escape depth and organic film density. To improve accuracy:

  • Use angle-resolved XPS to differentiate surface vs. bulk contributions.
  • Validate with ToF-SIMS , which provides molecular specificity via fragment ion ratios (e.g., leucine/methionine signals).
  • Cross-reference with quartz crystal microbalance (QCM) data for real-time mass adsorption measurements .

Q. What ethical and methodological frameworks ensure rigor in this compound research?

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study comparing this compound kinetics across species must justify translational relevance.
  • Reproducibility Standards : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: publish raw data, detailed protocols, and statistical codes in supplementary materials .

Q. How can cross-disciplinary approaches enhance this compound studies?

  • Biophysical Modeling : Integrate MD simulations with experimental adsorption data to predict peptide-SAM interactions.
  • Clinical Correlation : Link AMPK dysregulation (e.g., in metabolic disorders) to this compound phosphorylation efficiency using patient-derived cell lines.
  • Environmental Sampling : Adapt HAB research methodologies (e.g., real-time algal toxin monitoring) to track AMPK activity in dynamic biological systems .

Methodological Best Practices

Q. What are the best practices for sharing this compound research data?

  • Repositories : Deposit raw XPS spectra, kinetic data, and simulation trajectories in Zenodo or Figshare.
  • Standardized Metadata : Include experimental conditions (pH, temperature, peptide batch) and instrument settings (XPS pass energy, ToF-SIMS primary ion source).
  • Code Accessibility : Provide scripts for data analysis (e.g., Python-based curve fitting) in GitHub repositories .

How should researchers formulate hypothesis-driven questions using this compound?

  • PICO Framework : Define Population (e.g., AMPK isoforms), Intervention (e.g., this compound concentration), Comparison (wild-type vs. mutant kinases), and Outcome (phosphorylation rate).
  • Literature Gaps : Critically review prior studies (e.g., conflicting adsorption models) to identify unresolved mechanistic questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.